N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine;oxalic acid
Overview
Description
N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine;oxalic acid is a complex organic compound that combines an amine group with a nitrophenoxy moiety
Scientific Research Applications
N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine typically involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(4-methyl-2-nitrophenoxy)ethyl]amine. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Oxidation: N-[2-(4-methyl-2-aminophenoxy)ethyl]propan-2-amine
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 4-methyl-2-nitrophenol and propan-2-amine
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenoxy)ethyl]propan-2-amine
- N-[2-(4-nitrophenoxy)ethyl]propan-2-amine
- N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-2-amine
Uniqueness
N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-2-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.C2H2O4/c1-9(2)13-6-7-17-12-5-4-10(3)8-11(12)14(15)16;3-1(4)2(5)6/h4-5,8-9,13H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFOKZVTJBCKLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(C)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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